molecular formula C26H28Cl2N2O B1675025 Lofepramine hydrochloride CAS No. 26786-32-3

Lofepramine hydrochloride

Cat. No.: B1675025
CAS No.: 26786-32-3
M. Wt: 455.4 g/mol
InChI Key: ZWZIQPOLMDPIQM-UHFFFAOYSA-N
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Description

Lofepramine Hydrochloride is a tricyclic antidepressant primarily used to treat depression. It is known for its relatively safer profile in overdose situations compared to other tricyclic antidepressants. This compound works by increasing the concentrations of neurotransmitters such as norepinephrine and serotonin in the synapse by inhibiting their reuptake .

Scientific Research Applications

Lofepramine Hydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

Lofepramine hydrochloride primarily targets the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, thus terminating their action . Lofepramine is a strong inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake . Additionally, it is a weak-intermediate level antagonist of the muscarinic acetylcholine receptors .

Mode of Action

This compound acts by inhibiting the reuptake of norepinephrine and serotonin . By blocking their reuptake, lofepramine increases the concentrations of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This results in an elevated mood, which helps to alleviate symptoms of depression .

Biochemical Pathways

It is known that the drug affects the synaptic vesicle cycle and the serotonergic synapse . By inhibiting the reuptake of norepinephrine and serotonin, lofepramine interferes with these pathways, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

Lofepramine is subject to extensive first-pass metabolism in the liver via the cytochrome P450 system, including CYP2D6, to its major metabolite, desipramine . The bioavailability of oral lofepramine is below 10% due to this pronounced first-pass elimination . It has a protein binding of 99% . The elimination half-life of lofepramine is up to 5 hours, while its active metabolites have a half-life of 12-24 hours . Lofepramine and its metabolites are excreted in urine and feces .

Result of Action

The molecular and cellular effects of lofepramine’s action primarily involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission, leading to improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of lofepramine can be influenced by various environmental factors. For instance, the metabolism of lofepramine is accelerated by rifampicin, leading to a reduced plasma concentration . Additionally, certain conditions such as heart disease, impaired kidney or liver function, and narrow-angle glaucoma may necessitate caution or contraindicate the use of lofepramine . Furthermore, lofepramine use during pregnancy is advised against unless the benefits clearly outweigh the risks .

Safety and Hazards

Lofepramine hydrochloride can cause serious eye irritation . It is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Lofepramine hydrochloride facilitates noradrenergic neurotransmission through potent inhibition of neuronal uptake of noradrenaline (norepinephrine) . It may also potentiate serotoninergic neurotransmission by inhibiting the neuronal uptake of serotonin and the enzyme tryptophan pyrrolase . This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450, including CYP2D6 .

Cellular Effects

This compound influences cell function by increasing concentrations of the neurotransmitters norepinephrine and serotonin in the synapse, by inhibiting their reuptake . This impacts cell signaling pathways, gene expression, and cellular metabolism, leading to its antidepressant effects .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the norepinephrine and serotonin transporters, inhibiting the reuptake of these neurotransmitters and increasing their concentrations in the synapse . This leads to enhanced neurotransmission and the antidepressant effects of the drug .

Temporal Effects in Laboratory Settings

This compound has an elimination half-life of up to 5 hours, with active metabolites lasting 12–24 hours . Over time, the drug is metabolised to desipramine, a major metabolite . The drug’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolised in the liver via the cytochrome P450 system, including CYP2D6 . This leads to the production of desipramine, a major metabolite .

Transport and Distribution

This compound is orally administered and is distributed within the body, reaching the brain where it exerts its effects . It binds to the norepinephrine and serotonin transporters in the neurons .

Subcellular Localization

This compound, being a small molecule, can diffuse across cell membranes and reach various compartments within the cell. Its primary site of action is at the norepinephrine and serotonin transporters located at the neuronal synapses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lofepramine Hydrochloride is synthesized by reacting Desipramine base with 2-bromo-4’-chloroacetophenone in a two-phase system. The reaction involves crystallization to purify the compound .

Industrial Production Methods: The industrial production of this compound involves a similar synthetic route, with additional steps to ensure the purity and stability of the final product. The process includes the use of solvents and reagents under controlled conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lofepramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that can have different pharmacological effects .

Comparison with Similar Compounds

Lofepramine Hydrochloride is compared with other tricyclic antidepressants such as:

  • Imipramine
  • Amitriptyline
  • Clomipramine
  • Maprotiline
  • Mianserin

Uniqueness: Unlike other tertiary amine tricyclic antidepressants, this compound has a bulky 4-chlorobenzoylmethyl substituent on its amine instead of a methyl group. This structural difference makes it act largely as a prodrug of Desipramine, giving it a unique pharmacological profile .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylamino]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O.ClH/c1-28(19-26(30)22-13-15-23(27)16-14-22)17-6-18-29-24-9-4-2-7-20(24)11-12-21-8-3-5-10-25(21)29;/h2-5,7-10,13-16H,6,11-12,17-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZIQPOLMDPIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23047-25-8 (Parent)
Record name Lofepramine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9047833
Record name Lofepramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26786-32-3
Record name Ethanone, 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26786-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofepramine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofepramine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-[[3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl]methylamino]ethan-1-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LOFEPRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24K96F991
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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